molecular formula C14H10FNO4 B5739275 4-nitrobenzyl 4-fluorobenzoate

4-nitrobenzyl 4-fluorobenzoate

Cat. No.: B5739275
M. Wt: 275.23 g/mol
InChI Key: NBIPXZQCHARQKV-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 4-fluorobenzoate is a chemical ester of interest in synthetic and medicinal chemistry research. Compounds within this class, particularly activated esters like 4-nitrophenyl derivatives, are widely recognized as superior synthons (building blocks) for acylation reactions . A key research application of such compounds is in the development of radiofluorination techniques for labeling biomolecules . The 4-nitrophenyl group acts as an excellent leaving group, facilitating efficient conjugation of the fluorobenzoyl moiety to target molecules such as peptides under mild conditions. This makes it a valuable tool for the indirect introduction of fluorine-18, a crucial radionuclide in Positron Emission Tomography (PET) imaging, for the creation of novel radiopharmaceuticals . Furthermore, the 4-fluorobenzyl structural motif is a significant pharmacophore in drug discovery, frequently found in molecules designed as enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-5-3-11(4-6-12)14(17)20-9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIPXZQCHARQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Nitrobenzyl 4 Fluorobenzoate

Established Esterification Strategies

The formation of the ester linkage in 4-nitrobenzyl 4-fluorobenzoate (B1226621) is most commonly accomplished through well-established esterification reactions. These methods involve the reaction of a carboxylic acid (or its derivative) with an alcohol, often with catalytic activation to enhance reaction rates and yields.

Direct Esterification with Catalytic Activation

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of 4-fluorobenzoic acid with 4-nitrobenzyl alcohol in the presence of an acid catalyst. To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often through azeotropic distillation.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). More recently, N-bromosuccinimide (NBS) has been demonstrated as an efficient and selective catalyst for the direct esterification of various aryl carboxylic acids. nih.gov The reaction is typically carried out by heating the carboxylic acid and alcohol with a catalytic amount of NBS. nih.gov For instance, the esterification of 4-nitrobenzoic acid with methanol (B129727) has been successfully achieved with a 7 mol% loading of NBS at 70°C over 20 hours, yielding the corresponding ester in 92% yield. nih.gov A similar approach could be applied to the synthesis of 4-nitrobenzyl 4-fluorobenzoate.

Another powerful method for direct esterification under mild conditions is the Steglich esterification. This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov A catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is also added to facilitate the reaction. nih.gov The reaction proceeds through an O-acylisourea intermediate, which then reacts with the alcohol to form the ester. The use of greener solvents like acetonitrile (B52724) has been explored to make this process more environmentally benign. nih.gov

The Mitsunobu reaction offers another route to this compound, particularly useful when mild conditions and inversion of stereochemistry (for chiral alcohols) are required. organic-chemistry.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction of an alcohol and a carboxylic acid in the presence of these reagents leads to the formation of the ester. A notable modification for sterically hindered alcohols involves using 4-nitrobenzoic acid as the acidic partner, which can lead to significantly improved yields. orgsyn.org

Table 1: Comparison of Direct Esterification Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-SpeierAcid catalyst (e.g., H₂SO₄, PTSA, NBS)Heating, removal of waterInexpensive reagentsRequires harsh conditions, equilibrium limited
SteglichDCC or DIC, DMAPMild, room temperatureHigh yields, mild conditionsCarbodiimide byproducts can be difficult to remove
MitsunobuPPh₃, DEAD or DIADMild, low temperatureStereochemical inversion, high yieldsStoichiometric amounts of reagents, phosphine oxide byproduct

Acid Halide Coupling Approaches (e.g., 4-fluorobenzoyl chloride with 4-nitrobenzyl alcohol)

A highly efficient and common method for the synthesis of esters is the reaction of an acid halide with an alcohol. In the context of this compound synthesis, this would involve the reaction of 4-fluorobenzoyl chloride with 4-nitrobenzyl alcohol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.

4-Fluorobenzoyl chloride is a commercially available reagent. sigmaaldrich.comsigmaaldrich.comnih.gov The reaction is generally fast and proceeds to completion at or below room temperature. The high reactivity of the acid chloride makes this a very reliable method for ester formation. The general procedure involves dissolving the 4-nitrobenzyl alcohol in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, adding the base, and then slowly adding the 4-fluorobenzoyl chloride. The reaction mixture is then stirred until completion, followed by an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

Anhydride-Mediated Syntheses

Carboxylic acid anhydrides serve as effective acylating agents for the synthesis of esters. For the preparation of this compound, one could employ 4-fluorobenzoic anhydride (B1165640). The reaction with 4-nitrobenzyl alcohol would typically be carried out in the presence of a catalyst, such as a Lewis acid or a nucleophilic catalyst like DMAP. The use of aromatic carboxylic anhydrides with electron-withdrawing groups, such as 4-trifluoromethylbenzoic anhydride, has been shown to enhance the chemoselectivity of the esterification reaction. tcichemicals.com

Solid-Phase Synthesis Techniques for Analogues

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds and can be adapted for the synthesis of analogues of this compound. In a typical solid-phase approach, either the alcohol or the carboxylic acid component is attached to a solid support (resin).

For instance, 4-nitrobenzyl alcohol could be attached to a resin, and then treated with an excess of 4-fluorobenzoyl chloride in the presence of a base. After the reaction is complete, the excess reagents and byproducts are simply washed away, and the desired ester is then cleaved from the resin. Conversely, a resin-bound 4-fluorobenzoic acid could be activated (e.g., with a carbodiimide) and then reacted with 4-nitrobenzyl alcohol. The use of substituted benzyl (B1604629) esters as carboxyl-protecting groups in solid-phase peptide synthesis is a well-established technique and the principles can be directly applied here. researchgate.net This methodology is particularly advantageous for creating a diverse set of analogues by varying either the alcohol or the acylating agent in a combinatorial fashion.

Exploration of Novel Synthetic Routes and Catalyst Development

Beyond the classical methods, research into more sustainable and efficient synthetic routes is ongoing. Biocatalysis, in particular, has emerged as a promising alternative for ester synthesis.

Biocatalytic Esterification Approaches

The use of enzymes, particularly lipases, as catalysts for esterification reactions offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. Lipases can catalyze the esterification of a wide range of alcohols and carboxylic acids. researchgate.net

The synthesis of this compound via biocatalysis would involve the incubation of 4-nitrobenzyl alcohol and 4-fluorobenzoic acid with a suitable lipase (B570770) in an appropriate solvent system. Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Rhizomucor miehei are commonly used for ester synthesis. researchgate.netpolimi.it

The reaction conditions, including temperature, solvent, and water activity, are crucial for optimizing the enzymatic activity and the final yield of the ester. While many lipases are inhibited by certain organic acids, the specific compatibility of lipases with 4-fluorobenzoic acid would need to be determined experimentally. acs.org The enzymatic synthesis of benzyl benzoate (B1203000) has been successfully demonstrated using benzoic anhydride as the acyl donor in a solvent-free system, suggesting that a similar approach could be viable for the target molecule. researchgate.net

Table 2: Overview of Biocatalytic Esterification
ParameterDescriptionSignificance
Enzyme SourceLipases from various microorganisms (e.g., Candida antarctica, Pseudomonas cepacia).Determines substrate specificity, stability, and optimal reaction conditions.
Reaction MediumOrganic solvents (e.g., hexane, toluene) or solvent-free systems.Affects enzyme activity and substrate/product solubility.
TemperatureTypically in the range of 30-70°C.Influences reaction rate and enzyme stability.
Water Activity (aw)The amount of "free" water available for the enzyme.Crucial for maintaining enzyme conformation and shifting the equilibrium towards synthesis.

Microwave-Assisted and Flow Chemistry Syntheses

Conventional heating methods for ester synthesis, such as Fischer-Speier esterification, often require long reaction times and high temperatures, which can lead to the formation of byproducts. Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages by providing rapid and uniform heating, leading to shorter reaction times and often higher yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including esterification. mdpi.comorganic-chemistry.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture allows for rapid and efficient heating, often leading to a dramatic reduction in reaction times from hours to minutes. usm.myscirp.org

For the synthesis of this compound, a plausible approach involves the reaction of 4-nitrobenzyl alcohol with 4-fluorobenzoic acid. While direct literature on this specific microwave-assisted reaction is sparse, analogous syntheses, such as that of ethyl 4-fluoro-3-nitro benzoate, provide a strong basis for the expected reaction conditions. usm.my In a typical procedure, the carboxylic acid and alcohol would be mixed in a microwave-safe vessel, potentially with a suitable solvent and an acid catalyst like sulfuric acid or a solid acid catalyst. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate. usm.my

Key parameters that would be optimized include temperature, irradiation time, and the choice of catalyst. Studies on similar esterifications have shown that yields can be significantly improved by carefully controlling these variables. usm.myresearchgate.net

Interactive Table 1: Projected Conditions for Microwave-Assisted Synthesis of this compound

ParameterProjected Value/ConditionRationale/Comment
Reactants 4-nitrobenzyl alcohol, 4-fluorobenzoic acidStoichiometric or slight excess of one reactant.
Catalyst Concentrated H₂SO₄ or N-Fluorobenzenesulfonimide (NFSi)Acid catalyst is required for Fischer esterification. NFSi offers an acid-free alternative. mdpi.com
Solvent Toluene or solvent-freeToluene is a common solvent for esterifications. Solvent-free conditions are often possible with MAOS.
Temperature 120-150 °CHigher temperatures accelerate the reaction; optimized based on byproduct formation. usm.my
Time 10-30 minutesSignificantly reduced from conventional heating times of several hours. organic-chemistry.org
Microwave Power 100-300 WPower is adjusted to maintain the target temperature.

Flow Chemistry Synthesis

Continuous flow chemistry represents another advanced methodology for chemical synthesis. In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. This technique offers excellent control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility and scalability. While the application of flow chemistry to the synthesis of this compound has not been specifically reported, its use in the production of other fluorinated organic compounds suggests its potential applicability. The synthesis could be envisioned by pumping a solution of the reactants and a catalyst through a heated reactor coil to achieve efficient and continuous production.

Mechanistic Investigations of Reaction Kinetics and Intermediates during Synthesis

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound. The most common synthetic routes are the Fischer esterification and coupling agent-mediated esterifications like the Steglich method.

Reaction Mechanism and Intermediates

The classical Fischer esterification mechanism, occurring under acidic catalysis, proceeds through several key steps. chemguide.co.uk First, the carbonyl oxygen of 4-fluorobenzoic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. youtube.com The alcohol, 4-nitrobenzyl alcohol, then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, a proton is transferred from the incoming alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). Elimination of water and deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. chemguide.co.uk

Alternatively, the Steglich esterification provides a milder route that avoids strong acids. organic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and often a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgyoutube.com This intermediate is essentially an activated form of the carboxylic acid. The alcohol then attacks this intermediate to form the ester. The presence of DMAP can further accelerate the reaction by forming an even more reactive acyl-substituted pyridinium (B92312) species. youtube.com

Reaction Kinetics

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies of similar esterification reactions show that the reaction typically follows second-order kinetics. researchgate.net

Effect of Temperature: Increasing the reaction temperature generally increases the reaction rate constant, leading to higher conversion in a shorter time. However, since esterification is a reversible reaction, excessively high temperatures can also favor the reverse hydrolysis reaction, especially if the water produced is not removed. researchgate.net

Effect of Catalyst: The concentration of the acid catalyst is crucial. A higher catalyst concentration increases the rate of protonation of the carboxylic acid, thereby accelerating the reaction.

Monitoring the reaction kinetics can be achieved through techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of reactants and the appearance of the product over time.

Interactive Table 2: Factors Influencing the Reaction Kinetics of Esterification

ParameterEffect on Reaction RateExplanation
Temperature IncreasesProvides higher kinetic energy for molecules to overcome the activation energy barrier.
Catalyst Concentration IncreasesA higher concentration of H⁺ (in Fischer) or coupling agent (in Steglich) leads to a greater number of activated carboxylic acid molecules at any given time.
Molar Ratio of Reactants Increases (with excess alcohol)Shifts the reaction equilibrium to favor product formation.
Water Removal Increases net forward rateRemoving the water byproduct prevents the reverse reaction (hydrolysis), driving the reaction to completion.

Advanced Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is essential for the characterization and subsequent use of this compound. While standard techniques are effective, advanced methods can provide superior purity.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edu The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For a compound like this compound, which is expected to be a solid at room temperature, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Based on analogous compounds like p-nitrobenzyl acetate, methanol is a likely candidate for a recrystallization solvent. orgsyn.org The process would involve dissolving the crude product in a minimum amount of hot methanol, followed by slow cooling to allow for the formation of well-defined, pure crystals. Impurities remain in the mother liquor. The process can be repeated to achieve higher purity. orgsyn.org The purity of the recrystallized product is often assessed by its sharp melting point. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high levels of purity (>99%), preparative HPLC is a powerful and widely used technique. It is particularly useful for separating the target compound from structurally similar impurities that may be difficult to remove by recrystallization. rsc.org

The purification of the closely related 4-nitrophenyl 4-[18F]fluorobenzoate by preparative reverse-phase HPLC has been reported, providing a model for the purification of this compound. rsc.org In a typical reverse-phase setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation occurs based on the differential partitioning of the components between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of the organic solvent), is often employed to achieve optimal separation. rsc.org

Interactive Table 3: Exemplary Parameters for Preparative HPLC Purification

ParameterTypical ConditionPurpose/Comment
Column Reverse-Phase C18Nonpolar stationary phase suitable for separating moderately nonpolar organic molecules.
Mobile Phase Acetonitrile / Water with 0.1% TFAAcetonitrile is the organic modifier; water is the weak solvent. Trifluoroacetic acid (TFA) is an ion-pairing agent that improves peak shape. rsc.org
Elution Mode GradientIncreasing the acetonitrile concentration over time elutes more strongly retained components. rsc.org
Flow Rate 5-20 mL/minTypical for preparative scale separations.
Detection UV (e.g., at 254 nm or 280 nm)The nitroaromatic and benzoyl chromophores allow for strong UV absorbance.

Following collection of the pure fractions, the solvent is removed under reduced pressure to isolate the high-purity this compound. Solid-Phase Extraction (SPE) can also be used as a preliminary clean-up step before HPLC or as a method to concentrate the sample from dilute HPLC fractions. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 4 Nitrobenzyl 4 Fluorobenzoate

Single-Crystal X-ray Diffraction Studies

While a dedicated single-crystal X-ray diffraction study for 4-nitrobenzyl 4-fluorobenzoate (B1226621) is not publicly available, extensive analysis of closely related structures, such as nitro-substituted aromatic compounds and benzyl (B1604629) esters, provides a robust framework for understanding its expected solid-state characteristics. nih.govnih.gov These analogous structures are invaluable in predicting the molecular geometry, intermolecular forces, and crystal packing of the title compound.

Precise Determination of Molecular Geometry and Bond Parameters

Based on analogous crystal structures, the molecular geometry of 4-nitrobenzyl 4-fluorobenzoate is anticipated to exhibit distinct features. The 4-fluorobenzoyl moiety is expected to be largely planar, with the carboxylate group showing typical ester bond lengths and angles. The C-F bond on this ring will influence the electronic properties of the benzoate (B1203000) group. The 4-nitrobenzyl portion will feature a benzene (B151609) ring with the nitro group also lying nearly coplanar with the ring to maximize resonance stabilization.

Key bond lengths and angles can be inferred from similar reported structures. For instance, in related nitro-substituted compounds, the C-N bond of the nitro group is typically around 1.47 Å, and the N-O bond lengths are approximately 1.22 Å. The bond angles within the nitro group (O-N-O) are expected to be in the range of 123-125°. The ester linkage (C-O-C) will adopt a bond angle of approximately 115-120°.

A hypothetical table of selected bond lengths and angles for this compound, based on known values from analogous structures, is presented below.

ParameterExpected Value
C-F Bond Length (Å)~1.36
C=O Bond Length (Å)~1.20
C-O (ester) Bond Length (Å)~1.34
O-CH₂ (ester) Bond Length (Å)~1.46
C-N (nitro) Bond Length (Å)~1.47
N-O (nitro) Bond Length (Å)~1.22
C-O-C Bond Angle (°)~117
O-N-O Bond Angle (°)~124

Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. The nitro group is a strong hydrogen bond acceptor, and weak C-H···O hydrogen bonds involving the aromatic and benzylic protons are highly probable. These interactions are frequently observed in the crystal structures of nitro-containing organic molecules. nih.gov

Furthermore, π-π stacking interactions between the electron-deficient 4-nitrobenzyl rings and the electron-rich 4-fluorobenzoyl rings, or between identical rings, are anticipated to play a significant role in the supramolecular assembly. The geometry of these interactions can vary from parallel-displaced to T-shaped arrangements.

Characterization of Crystal Packing Motifs and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions is expected to result in well-defined crystal packing motifs. For instance, C-H···O hydrogen bonds could link molecules into chains or sheets. These primary motifs would then be further organized by π-π stacking interactions, leading to a three-dimensional supramolecular architecture. The specific nature of these motifs would be dependent on the crystallization conditions.

Solution-State Spectroscopic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution, providing insights that are complementary to solid-state studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings and the benzylic methylene (B1212753) protons. The protons on the 4-fluorobenzoyl ring will appear as two doublets of doublets (or multiplets) due to coupling with each other and with the fluorine atom. The protons on the 4-nitrobenzyl ring will also present as two doublets. The electron-withdrawing nitro group will cause a significant downfield shift of the protons on the benzyl ring compared to an unsubstituted benzyl group. The benzylic methylene protons (CH₂) are expected to appear as a singlet, significantly deshielded by the adjacent ester oxygen and the nitro-substituted aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed at a characteristic downfield shift. The carbon atoms of the aromatic rings will appear in the aromatic region, with their chemical shifts influenced by the fluorine and nitro substituents. The benzylic carbon will also be clearly identifiable.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. rsc.org

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4-Fluorobenzoyl H-2, H-6~8.1~132.5
4-Fluorobenzoyl H-3, H-5~7.1~115.9
4-Nitrobenzyl H-2', H-6'~8.2~128.8
4-Nitrobenzyl H-3', H-5'~7.5~123.9
Benzylic CH₂~5.4~66.0
Carbonyl C=O-~164.5
4-Fluorobenzoyl C-1-~126.5
4-Fluorobenzoyl C-4-~166.0 (C-F)
4-Nitrobenzyl C-1'-~142.0
4-Nitrobenzyl C-4'-~148.0 (C-NO₂)

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information to NMR by identifying the functional groups and probing intermolecular interactions based on their characteristic vibrational modes. nih.gov

The FTIR and Raman spectra of this compound display a series of bands corresponding to the vibrations of its constituent parts. marquette.edu

Ester Group: The most prominent feature is the strong C=O stretching vibration, typically observed in the region of 1720-1740 cm⁻¹ in the FTIR spectrum. The C-O stretching vibrations of the ester group appear in the 1300-1100 cm⁻¹ range. mdpi.com

Nitro Group: The aromatic nitro group gives rise to two characteristic stretching vibrations: a strong asymmetric stretch (νas) around 1520-1540 cm⁻¹ and a symmetric stretch (νs) around 1340-1350 cm⁻¹. researchgate.net

Aromatic Rings: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can help confirm the para-substitution pattern.

C-F Bond: The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range and can be identified in the IR spectrum.

To interact with the table, you can sort the columns by clicking on the headers.

Table 2: Characteristic Vibrational Frequencies for this compound.
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=O Stretch 1720 - 1740
Ester C-O Stretch 1100 - 1300
Nitro Asymmetric Stretch 1520 - 1540
Nitro Symmetric Stretch 1340 - 1350
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600

In the solid state, the vibrational frequencies can be influenced by intermolecular interactions within the crystal lattice, such as dipole-dipole interactions and crystal packing forces. These interactions can lead to shifts in peak positions or the splitting of vibrational bands compared to the spectrum recorded in a non-polar solvent. For instance, the C=O and NO₂ stretching frequencies are sensitive to their local environment. By comparing spectra recorded in the solid state (e.g., using an ATR-FTIR or Raman microscope) with those from dilute solutions in an inert solvent, it is possible to probe the extent of these intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the structural elucidation of this compound. Unlike nominal mass spectrometry, HRMS provides the high resolving power and mass accuracy necessary to determine the elemental composition of the parent molecule and its fragments, which is invaluable in confirming the compound's identity and mapping its fragmentation pathways.

For this compound, with a chemical formula of C₁₃H₈FNO₄, the theoretical monoisotopic mass can be calculated with high precision. In positive-ion mode, the protonated molecule, [M+H]⁺, would be the primary ion of interest for accurate mass determination. The ability of HRMS to measure mass-to-charge ratios (m/z) to several decimal places allows for the confident assignment of elemental formulas to observed ions, a critical step in distinguishing between isobaric species that have the same nominal mass but different exact masses.

The fragmentation of this compound under HRMS analysis, typically using techniques like collision-induced dissociation (CID), can be predicted based on the established fragmentation patterns of aromatic esters, nitroaromatic compounds, and benzyl derivatives. The initial ionization would likely form the molecular ion (M⁺) or the protonated molecule ([M+H]⁺). The subsequent fragmentation is expected to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.

A primary and highly characteristic fragmentation pathway for esters is the cleavage of the ester bond. For this compound, this would involve the loss of the 4-nitrobenzyloxy radical or 4-nitrobenzyl alcohol, leading to the formation of the 4-fluorobenzoyl cation. This acylium ion is resonance-stabilized and is often a prominent peak in the mass spectra of such compounds.

Another significant fragmentation route involves the benzyl portion of the molecule. The cleavage of the C-O bond can lead to the formation of the 4-nitrobenzyl cation. This cation can further rearrange to the highly stable tropylium (B1234903) ion, a common feature in the mass spectra of benzyl-containing compounds, though the presence of the nitro group can influence this pathway. Additionally, fragmentation of the nitro group itself is anticipated, with potential losses of NO (nitric oxide) and NO₂ (nitrogen dioxide) from the molecular ion or fragment ions.

The table below outlines the predicted major fragment ions for this compound in a theoretical HRMS analysis. The exact masses are calculated based on the most abundant isotopes of each element.

IonProposed StructureTheoretical m/zFragmentation Pathway
[C₁₃H₉FNO₄]⁺Protonated Molecular Ion262.0510Parent Ion [M+H]⁺
[C₇H₄FO]⁺4-Fluorobenzoyl cation123.0241Loss of 4-nitrobenzyl alcohol
[C₇H₆NO₂]⁺4-Nitrobenzyl cation136.0393Cleavage of the ester oxygen bond
[C₇H₄F]⁺4-Fluorophenyl cation95.0292Loss of CO from 4-fluorobenzoyl cation
[C₆H₄F]⁺Fluorophenyl cation95.0292Loss of CO from the benzoyl cation

Gas-Phase Spectroscopic Methods (if applicable, e.g., Photoelectron Spectroscopy)

While extensive experimental data for gas-phase spectroscopic analysis of this compound is not widely available in the literature, the application of techniques such as photoelectron spectroscopy can be discussed in a theoretical context based on studies of similar nitroaromatic compounds. ucl.ac.uk Gas-phase spectroscopy offers a unique window into the intrinsic electronic properties and photochemistry of a molecule, free from solvent effects.

Photoelectron spectroscopy (PES) involves the ionization of a molecule by a high-energy photon, and the kinetic energy of the ejected electron is measured. This technique provides direct information about the binding energies of electrons in the molecular orbitals. For this compound, PES could be employed to probe the electronic structure, specifically the energies of the highest occupied molecular orbitals (HOMOs). This information is crucial for understanding the molecule's reactivity and its behavior upon photoexcitation.

Studies on related nitroaromatic compounds have demonstrated that the nitro group has a significant impact on the electronic structure, often introducing low-lying vacant orbitals. rsc.org The presence of both an electron-withdrawing nitro group and an electron-withdrawing fluorine atom in this compound would likely lead to a complex photoelectron spectrum. Analysis of the vibrational fine structure within the photoelectron bands could also provide insights into the geometry changes that occur upon ionization.

Furthermore, time-resolved photoelectron spectroscopy (TRPES) could be a powerful tool for investigating the excited-state dynamics of this compound. By using a pump-probe setup, it would be possible to follow the relaxation pathways of the molecule after it absorbs a photon. This could reveal the timescales of processes such as intersystem crossing to triplet states and potential photochemical reactions like bond cleavage. Given that nitroaromatic compounds are known to undergo photolysis, TRPES could elucidate the initial steps of these degradation pathways in the gas phase. rsc.org

Computational Chemistry and Quantum Mechanical Studies on 4 Nitrobenzyl 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, a comprehensive understanding of 4-nitrobenzyl 4-fluorobenzoate's molecular geometry, orbital energies, charge distribution, and vibrational modes can be achieved.

Optimization of Molecular Geometry and Electronic Structure

The initial step in the computational analysis of 4-nitrobenzyl 4-fluorobenzoate (B1226621) involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For analogous compounds, such as 4-nitrophenyl 4-bromobenzoate, experimental X-ray diffraction data has revealed a twisted conformation where the two aryl rings are not coplanar. In the case of 4-nitrophenyl 4-bromobenzoate, the dihedral angle between the nitrated and brominated aryl rings is approximately 64.98°. nih.gov It is highly probable that this compound adopts a similar twisted structure to minimize steric hindrance between the two aromatic moieties. The central ester group is expected to be relatively planar.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.35 Å
O-CH2 Bond Length~1.45 Å
C-NO2 Bond Length~1.48 Å
C-F Bond Length~1.36 Å
Dihedral Angle (Aryl Rings)~60-70°

Note: These are illustrative values based on typical bond lengths and the known structure of similar compounds. Precise values would require specific DFT calculations for this compound.

Analysis of Molecular Orbitals (HOMO-LUMO) and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the 4-fluorobenzoate moiety, which is comparatively more electron-rich. Conversely, the LUMO is anticipated to be centered on the 4-nitrobenzyl group, owing to the strong electron-withdrawing nature of the nitro group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The energy of the band gap provides insight into the molecule's kinetic stability. A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations allow for the precise determination of these orbital energies and the resulting band gap. nih.gov

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
Band Gap (ΔE)~ 4.5 eV

Note: These are illustrative values based on calculations for similar aromatic esters. Actual values would be obtained from specific DFT computations.

Electrostatic Potential Surface Mapping and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across a molecule. walisongo.ac.idchemrxiv.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atoms of the aromatic rings and the benzylic methylene (B1212753) group, indicating sites prone to nucleophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential on the fluorobenzoyl ring. researchgate.net

Prediction and Interpretation of Vibrational Frequencies and Spectroscopic Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov These predicted frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy, to confirm the molecular structure and assign specific vibrational modes.

Key predicted vibrational frequencies for this compound would include the characteristic stretching frequencies of the C=O bond in the ester group (typically around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and the C-F stretching vibration (around 1200-1300 cm⁻¹).

Conformational Landscape Exploration and Energy Minima

Molecules can often exist in multiple spatial arrangements, known as conformers, which have different energies. Conformational analysis involves exploring the potential energy surface of a molecule to identify the various stable conformers and the energy barriers between them. For this compound, the primary conformational flexibility arises from the rotation around the single bonds of the ester linkage. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be mapped out, revealing the global minimum energy conformation and other low-energy conformers.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the study of its conformational changes, interactions with its environment (such as a solvent), and other time-dependent properties. mdpi.com

For this compound, MD simulations could be employed to:

Explore its conformational flexibility in a solution, providing a more realistic picture of its structure than the gas-phase DFT calculations.

Study the interactions between the molecule and solvent molecules, which can influence its properties and reactivity.

Investigate the stability of potential intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules.

MD simulations can provide valuable insights into the macroscopic properties of materials containing this compound by bridging the gap between the single-molecule quantum mechanical description and the bulk behavior. researchgate.net

Investigation of Dynamic Behavior in Solution and Solid States

The dynamic behavior of this compound in both solution and solid states could be elucidated using molecular dynamics (MD) simulations. These simulations would model the motion of atoms over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions.

In a simulation, a force field (a set of parameters describing the potential energy of the atoms) would be selected to govern the interactions. For a molecule like this compound, force fields such as COMPASS or those specifically parameterized for energetic materials could be employed. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water, acetonitrile) or as a crystalline solid, researchers could analyze trajectories to understand how the molecule behaves in different environments.

For the solid state, MD simulations can predict mechanical properties and the stability of the crystal lattice. mdpi.com Analysis of parameters like the root-mean-square deviation (RMSD) of atomic positions would indicate the stability of the molecular conformation. nih.gov

Analysis of Solvent Interactions and Solvation Shells

Understanding how this compound interacts with solvents is crucial for predicting its solubility and reactivity in different media. Computational methods can provide a detailed picture of the solvation shells, which are the layers of solvent molecules immediately surrounding the solute.

By performing MD simulations of the compound in various solvents, one can calculate the radial distribution function (RDF). The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This analysis would reveal which parts of this compound (e.g., the nitro group, the ester linkage, the fluorine atom) are more likely to interact with the solvent and the nature of these interactions (e.g., hydrogen bonding).

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov For this compound, a QSPR study would involve calculating a series of molecular descriptors and then using regression techniques to build a model that predicts properties like boiling point, density, or solubility.

The first step in a QSPR study is to calculate molecular descriptors. These can be derived from the molecular structure and can be categorized as constitutional, topological, geometrical, or quantum-chemical. Quantum-chemical descriptors, often calculated using Density Functional Theory (DFT), include properties like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment. researchgate.net

Once the descriptors are calculated, a mathematical model is developed, often using multiple linear regression (MLR) or partial least squares (PLS) regression. researchgate.net The quality of the QSPR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validation coefficient (q²). researchgate.net For nitroaromatic compounds, QSPR models have been used to predict various properties, and a similar approach could be applied to this compound. researchgate.netkcl.ac.uk

A hypothetical QSPR model for predicting a property of this compound might take the form of the following equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients determined from the regression analysis and D represents the calculated molecular descriptors.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. This would likely involve the esterification reaction between 4-nitrobenzyl alcohol and 4-fluorobenzoyl chloride or 4-fluorobenzoic acid.

Using quantum mechanical methods like DFT, researchers can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net The calculated energy barrier (the difference in energy between the reactants and the transition state) provides a theoretical estimate of the reaction rate. Such studies have been performed for the synthesis of other complex molecules, providing detailed mechanistic insights. rsc.org

For the synthesis of this compound, computational modeling could compare different catalytic pathways or reaction conditions to predict the most efficient synthetic route.

Reactivity Profiles and Mechanistic Investigations of 4 Nitrobenzyl 4 Fluorobenzoate

Hydrolytic Stability and Decomposition Mechanisms

The ester bond in 4-nitrobenzyl 4-fluorobenzoate (B1226621) is susceptible to hydrolysis, a process that can be influenced by pH and the presence of enzymes.

Kinetic Studies of pH-Dependent Hydrolysis

The rate of hydrolysis of 4-nitrobenzyl 4-fluorobenzoate is significantly dependent on the pH of the medium. In alkaline conditions, the hydrolysis of similar 4-nitrophenyl esters follows first-order kinetics with respect to the hydroxide (B78521) ion concentration. This suggests a direct nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The reaction rate is influenced by the electronic properties of the substituents on both the acyl and the phenyl portions of the molecule.

For a related series of 4-nitrophenyl X-substituted-benzoates, the rate of alkaline hydrolysis is sensitive to the electronic nature of the X-substituent. Electron-withdrawing groups on the benzoate (B1203000) moiety generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate. This relationship can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants. In the case of this compound, the fluorine atom on the benzoate ring acts as an electron-withdrawing group, thus activating the ester towards nucleophilic attack.

Mechanistic Probes for Acid- and Base-Catalyzed Hydrolysis Pathways

The mechanisms of acid- and base-catalyzed hydrolysis of esters are well-established. In base-catalyzed hydrolysis, the reaction proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the formation of a tetrahedral intermediate after the nucleophilic attack of a hydroxide ion. This intermediate then collapses, expelling the leaving group, in this case, the 4-nitrobenzyloxide anion.

Acid-catalyzed hydrolysis, on the other hand, typically proceeds via an AAc2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group yield the carboxylic acid and the alcohol.

Studies on related esters, such as phenyl- and benzyl (B1604629) 4-nitrophenyl-sulfamate esters, have shown that the mechanism can shift depending on the pH. For instance, in a pH range of 6.4–14, the hydrolysis of substituted benzyl 4-nitrophenylsulfamate esters was found to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org While this is a sulfamate (B1201201) ester, it highlights the potential for varied mechanistic pathways in similar systems.

Enzymatic Hydrolysis Kinetics and Mechanisms (e.g., esterase activity, Hammett Linear Free-Energy Relationships)

Enzymes, particularly esterases like lipase (B570770) and trypsin, can catalyze the hydrolysis of this compound. The kinetics of such enzymatic reactions often follow Michaelis-Menten kinetics. The catalytic efficiency of these enzymes is influenced by the electronic properties of the substrate.

A study on the enzymatic hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters demonstrated the utility of Hammett Linear Free-Energy Relationships (LFERs) in understanding the reaction mechanism. semanticscholar.org The study found that the rate of hydrolysis was dependent on the electronic nature of the para-substituent on the benzoate ring. semanticscholar.org For instance, trypsin showed a greater sensitivity to the inductive effects of the substituents compared to lipase. semanticscholar.org

The Hammett equation for such reactions can be expressed as:

log(k/k0) = ρσ

where k is the rate constant for the substituted ester, k0 is the rate constant for the unsubstituted ester, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant. A negative ρ value, as observed for lipase (ρ = -0.158), indicates that electron-withdrawing groups accelerate the reaction. semanticscholar.org Conversely, a positive ρ value would suggest that electron-donating groups enhance the reaction rate. In the case of trypsin, a steeper decrease in hydrolysis was observed with increasingly electron-withdrawing functionalities (ρ = -0.470), indicating a high sensitivity to inductive effects in stabilizing the tetrahedral intermediate. semanticscholar.org

Computational docking studies have suggested that the electronic properties of the substituent, rather than significant differences in binding affinity, are the primary drivers of the observed differences in enzymatic hydrolysis rates. semanticscholar.org

Nucleophilic Substitution Reactions at the Ester Carbonyl and Aromatic Centers

Beyond hydrolysis, this compound can undergo nucleophilic substitution at two primary sites: the ester carbonyl carbon and the aromatic rings.

Nucleophilic attack at the ester carbonyl carbon by nucleophiles other than water or hydroxide can lead to transesterification or aminolysis reactions. The principles governing these reactions are similar to those of hydrolysis, with the reactivity being enhanced by the electron-withdrawing nature of the 4-nitrophenyl and 4-fluorobenzoyl groups.

Nucleophilic aromatic substitution (SNAr) can occur on the 4-nitrophenyl ring. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. However, in this compound, the leaving group would be the benzoate moiety, which is not a typical leaving group in SNAr reactions. More commonly, SNAr reactions involve the displacement of a halide or other good leaving group from an activated aromatic ring. nih.govnih.gov For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466) is a classic example of an SNAr reaction. researchgate.net

It is important to note that the fluorine atom on the benzoate ring is generally not susceptible to nucleophilic aromatic substitution under typical conditions, as this ring is not activated by a strongly electron-withdrawing group in the appropriate position.

Reductive Transformations of the Nitro Group (e.g., to amine derivatives)

The nitro group of this compound is readily reduced to an amino group. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This is generally a clean and efficient method.

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in reducing nitro groups.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C.

The reduction of the nitro group to an amine significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This change can have a profound impact on the reactivity of the rest of the molecule.

Photochemical Behavior and Photoreactivity Studies

The photochemical behavior of nitroaromatic compounds is a well-studied area. The presence of the nitro group can lead to various photochemical reactions, including photoreduction and photosubstitution. Upon absorption of UV light, the nitro group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to its reduction.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are primarily dictated by the two redox-active moieties within its structure: the nitroaromatic group and the carbon-fluorine bond. Investigations into related compounds, particularly 4-nitrobenzyl halides, provide significant insight into the expected redox behavior of this ester. The reduction of the nitro group and the activation of the C-F bond are the principal electrochemical processes of interest.

Reduction of the Nitro Group

The nitro group is a well-known electrophore and is readily reduced electrochemically. In aprotic solvents, the reduction of an aromatic nitro group typically proceeds through a one-electron reversible step to form a radical anion. This initial reduction is often followed by further reduction steps at more negative potentials.

For a closely related compound, 4-nitrobenzyl fluoride, cyclic voltammetry studies have shown a reversible one-electron wave corresponding to the formation of the nitro radical anion. core.ac.uk This process occurs at a specific potential, which is a characteristic of the molecule and the experimental conditions. The stability of this radical anion allows for the observation of a corresponding oxidation peak on the reverse scan in cyclic voltammetry.

Carbon-Fluorine (C-F) Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. rsc.org However, electrochemical methods can provide the necessary energy to activate this bond. In the context of this compound, the C-F bond is located on the benzoate moiety.

Studies on similar structures, such as 4-nitrobenzyl fluoride, have demonstrated that the cleavage of the C-F bond can be achieved electrochemically. core.ac.uk In this case, the C-F bond cleavage occurs after the initial reduction of the nitro group. A second, irreversible electron transfer takes place at a more negative potential. This second electron transfer leads to the formation of a dianion, which is sufficiently reactive to induce the cleavage of the C-F bond. core.ac.uk This process is an example of a dissociative electron transfer, where the addition of an electron leads directly to bond breaking.

First Electron Transfer (Reversible): Formation of the nitro radical anion. O₂N-Ar-CH₂-X + e⁻ ⇌ [O₂N-Ar-CH₂-X]⁻•

Second Electron Transfer (Irreversible): Formation of the dianion. [O₂N-Ar-CH₂-X]⁻• + e⁻ → [O₂N-Ar-CH₂-X]²⁻

Bond Cleavage: Dissociation of the carbon-halogen bond. [O₂N-Ar-CH₂-X]²⁻ → [O₂N-Ar-CH₂]⁻ + X⁻

While this mechanism is described for a halide, a similar pathway can be anticipated for the C-F bond in the fluorobenzoate portion of this compound, albeit likely requiring a more negative potential due to the greater strength of the C-F bond compared to other carbon-halogen bonds.

Electrochemical Data

The following table summarizes typical electrochemical data observed for related nitroaromatic compounds, which can serve as a reference for predicting the behavior of this compound.

CompoundReduction ProcessPotential (vs. SCE)Characteristics
4-Nitrotoluene1st Reduction (Nitro)-1.25 VReversible, one-electron
4-Nitrobenzyl Fluoride1st Reduction (Nitro)-1.02 VReversible, one-electron
4-Nitrobenzyl Fluoride2nd Reduction (C-F activation)More negative than -1.02 VIrreversible, one-electron

Data sourced from studies on related compounds and are indicative. core.ac.uk

The precise potentials for this compound would require specific experimental determination through techniques such as cyclic voltammetry. However, the general pattern of a reversible nitro group reduction followed by an irreversible C-F bond activation at a more negative potential is the expected electrochemical profile.

Derivatization and Analogue Synthesis of 4 Nitrobenzyl 4 Fluorobenzoate

Synthesis of Structurally Modified Esters and Related Carbamic Acid Derivatives

The ester functionality of 4-nitrobenzyl 4-fluorobenzoate (B1226621) is a primary site for chemical modification. One common approach involves the synthesis of analogous esters by reacting 4-nitrobenzyl alcohol with a variety of substituted benzoyl chlorides. This allows for the systematic alteration of the electronic and steric properties of the benzoate (B1203000) moiety.

In a related manner, carbamic acid derivatives can be synthesized, often serving as bioisosteres of esters with different hydrogen bonding capabilities and metabolic stabilities. The synthesis of carbamates can be achieved through several routes. A general and efficient method involves the reaction of an alcohol with an isocyanate. For instance, 4-nitrobenzyl alcohol can be reacted with various aryl or alkyl isocyanates to yield the corresponding carbamates. Another versatile method is the use of p-nitrophenyl chloroformate, which reacts with an alcohol to form an activated carbonate. This intermediate can then be treated with a primary or secondary amine to furnish the desired carbamate (B1207046) derivative. nih.govacs.org This two-step, one-pot procedure is advantageous as it avoids the direct handling of potentially hazardous isocyanates. nih.gov

Furthermore, carbamates can be prepared by the reductive carbonylation of aromatic nitro compounds, although this method may have selectivity issues depending on the reducing agent and alcohol used. nih.gov The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the carbamate.

Table 1: Representative Synthetic Routes to Ester and Carbamate Analogues

Starting Material 1Starting Material 2Reagents/ConditionsProduct Type
4-nitrobenzyl alcoholSubstituted benzoyl chloridePyridine (B92270), rtStructurally Modified Ester
4-nitrobenzyl alcoholAryl/Alkyl isocyanateBase catalystCarbamic Acid Derivative
4-nitrobenzyl alcoholp-nitrophenyl chloroformate, then AmineBase, then nucleophilic substitutionCarbamic Acid Derivative

Chemical Modifications of the Nitro Functionality

The nitro group on the 4-nitrobenzyl moiety is a key functional handle that can be readily transformed into a variety of other substituents, profoundly altering the electronic properties of the molecule. The most common transformation is the reduction of the nitro group to an amine.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent being crucial to ensure the preservation of the ester linkage. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com However, care must be taken as some hydrogenation catalysts can also cleave the benzyl (B1604629) ester.

A milder and often more chemoselective alternative is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com For instance, the use of iron powder in the presence of an acid is a classic and reliable method for nitro group reduction that is generally compatible with ester functionalities. nih.gov Another mild option is the use of sodium dithionite (B78146) (Na2S2O4). For substrates sensitive to harsh acidic conditions, tin(II) chloride (SnCl2) in a suitable solvent provides an effective reduction of the nitro group. commonorganicchemistry.com

The resulting amino group can then serve as a precursor for a wide array of further derivatizations, including acylation to form amides, sulfonamides, or ureas, thereby introducing diverse structural motifs.

Table 2: Reagents for the Reduction of the Nitro Group

ReagentConditionsSelectivity Notes
H₂, Pd/CAmbient pressure and temperatureCan potentially cleave the benzyl ester
Fe, HCl/AcOHRefluxGenerally compatible with esters
SnCl₂, EtOH/HClRefluxMild conditions, good for sensitive substrates
Na₂S₂O₄Aqueous solutionMild reducing agent

Chemical Modifications of the Fluorine Atom and the Fluorobenzoate Moiety

The fluorine atom on the 4-fluorobenzoate ring can be a site for nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the para-disposed carbonyl group of the ester. The rate of SNAr reactions on fluoroarenes is often faster than that of other haloarenes because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. stackexchange.comlibretexts.org

This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted anilines, respectively. The reaction is typically carried out in a polar aprotic solvent in the presence of a base. The success of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions. For instance, reacting 4-nitrobenzyl 4-fluorobenzoate with sodium methoxide (B1231860) in methanol (B129727) could yield the corresponding 4-methoxybenzoate (B1229959) derivative. ebyu.edu.tr

Furthermore, the entire 4-fluorobenzoate moiety can be replaced by synthesizing the ester from 4-nitrobenzyl alcohol and a different, appropriately substituted benzoic acid. This approach allows for the introduction of a wide range of functional groups on the benzoic acid ring, enabling a comprehensive exploration of structure-activity relationships.

Systematic Structure-Reactivity and Structure-Spectroscopy Correlations for Analogues

Systematic structural modifications of this compound allow for the detailed investigation of structure-reactivity and structure-spectroscopy relationships.

Structure-Reactivity Relationships: The electronic nature of the substituents on both aromatic rings significantly influences the reactivity of the ester bond towards hydrolysis. Electron-withdrawing groups on the benzoate ring generally increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis. This can be quantified using Hammett plots, which correlate the reaction rates with the Hammett substituent constants (σ). semanticscholar.org

Studies on related compounds, such as flupirtine (B1215404) analogues which contain a 4-fluorobenzylamino moiety, have shown that modifications to the molecule can influence the metabolic cleavage of this group to form 4-fluorobenzoic acid. researchgate.net This suggests that the stability of the ester bond in this compound analogues will also be sensitive to remote structural changes.

Structure-Spectroscopy Correlations: The electronic environment of the molecule, as altered by different substituents, is reflected in its spectroscopic properties. In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the aromatic protons and carbons are sensitive to the electron-donating or electron-withdrawing nature of the substituents. For example, reduction of the nitro group to an amine would cause a significant upfield shift of the protons and carbons on the nitrobenzyl ring due to the strong electron-donating character of the amino group.

In infrared (IR) spectroscopy, the position of the carbonyl stretching frequency (νC=O) of the ester is a sensitive probe of the electronic effects of the substituents on the benzoate ring. Electron-withdrawing groups will shift the C=O stretch to higher wavenumbers, while electron-donating groups will shift it to lower wavenumbers.

By systematically synthesizing and analyzing a library of analogues, it is possible to build robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are invaluable for predicting the biological activity, reactivity, and spectroscopic properties of novel, unsynthesized analogues.

Advanced Applications in Chemical Science Non Clinical

Utilization as Key Synthetic Intermediates and Building Blocks in Multi-Step Organic Syntheses

The molecular architecture of 4-nitrobenzyl 4-fluorobenzoate (B1226621) makes it a valuable intermediate for constructing more complex molecules. The compound possesses several reactive sites that can be selectively manipulated. For instance, the ester linkage can be hydrolyzed to yield its constituent parts: 4-fluorobenzoic acid and 4-nitrobenzyl alcohol, which are themselves important building blocks.

More significantly, the nitro group on the benzyl (B1604629) ring is a key functional group for synthetic transformations. It can be readily reduced to an amine (aniline derivative), which then serves as a handle for a wide array of subsequent reactions, such as diazotization, acylation, or alkylation. This pathway is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. For example, the synthesis of procaine, a local anesthetic, can start from 4-nitrobenzoic acid, where the reduction of the nitro group is a crucial step. youtube.com Similarly, the nitro group of nitrobenzene (B124822) compounds can be reduced to anilines using mediators like titanocene (B72419) dichloride, which are then used in further syntheses. acs.org

Furthermore, the 4-nitrobenzyl group itself can act as a protecting group for carboxylic acids. Its stability under various conditions and its selective removal make it useful in intricate synthetic routes. A mild and efficient protocol for the cleavage of p-nitrobenzyl groups from amides and ethers using aqueous sodium hydroxide (B78521) in methanol (B129727) has been developed, highlighting its utility as a removable protecting group in the synthesis of complex, multifunctional molecules. nih.gov This reactivity allows chemists to mask a carboxylic acid function while other parts of a molecule are being modified, and then deprotect it at a later stage.

Development as Chemical Probes for Elucidating Reaction Mechanisms (e.g., in enzyme-catalyzed reactions in vitro)

The 4-nitrobenzyl ester moiety is particularly well-suited for the design of chemical probes to study reaction mechanisms, especially in enzymology. The cleavage of the ester bond, often catalyzed by esterase enzymes, releases 4-nitrobenzyl alcohol. The progress of this reaction can be monitored, but the real power of this probe often lies in the properties of the nitrobenzyl group itself.

Enzymatic Cleavage Probes: Certain enzymes, known as p-nitrobenzyl esterases (PNB esterases), have been identified and purified from bacteria such as Bacillus subtilis. google.com These enzymes specifically catalyze the hydrolysis of p-nitrobenzyl esters. google.com Therefore, 4-nitrobenzyl 4-fluorobenzoate can serve as a specific substrate to assay the activity of these enzymes. Upon hydrolysis, the release of the products can be quantified, often spectrophotometrically by monitoring changes in absorbance, to determine enzyme kinetics and specificity. google.comncsu.edu Studies on various esterases show they have maximal activity towards esters with specific carbon chain lengths, a property that allows for the fine-tuning of probes for specific enzymes. citius.technologyresearchgate.netnih.gov

Bioreductive Probes: The 4-nitrobenzyl group is a well-established "trigger" for bioreductive processes. In environments with low oxygen levels (hypoxia), which are characteristic of solid tumors, nitroreductase enzymes are highly active. These enzymes reduce the nitro group to a hydroxylamine (B1172632) or an amine. This reduction initiates a rapid electronic cascade, leading to the fragmentation of the molecule and release of the alcohol portion. rsc.org This mechanism makes 4-nitrobenzyl-containing compounds excellent probes for detecting nitroreductase activity and studying hypoxia. The rate of this fragmentation can be finely tuned by adding other substituents to the benzyl ring, which stabilizes or destabilizes the intermediates formed upon reduction. rsc.org

Potential in Material Science and Polymer Chemistry (e.g., as monomers or modifiers in polymer synthesis, coatings)

While direct polymerization of this compound is not widely documented, its constituent parts suggest significant potential in materials science. The properties of a polymer are largely determined by the chemical features of its monomers. mdpi.com

Fluorinated Polymers: The 4-fluorobenzoate moiety is of particular interest. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity), and unique optical properties. Monomers containing fluorine, such as fluorinated acrylates and methacrylates, are used to synthesize specialty polymers for applications like anti-corrosion coatings and low-friction surfaces. nih.govresearchgate.net For example, methyl 4-fluorobenzoate, a related compound, is used to formulate specialty polymers with enhanced thermal stability and chemical resistance. acs.org By analogy, incorporating the 4-fluorobenzoate structure into a polymer backbone could impart these desirable characteristics.

Functional and Photodegradable Polymers: The nitrobenzyl group also offers opportunities in advanced polymer design. The ortho-nitrobenzyl group, a close isomer, is a well-known photocleavable group. umass.edu Polymers containing nitrobenzyl groups can be designed to be photodegradable; upon irradiation with UV light, the polymer chains break at the nitrobenzyl linkage. This has been used to create photodegradable hydrogels for tissue engineering, patterned thin films for microelectronics, and photocleavable block copolymers for creating nanostructured materials. umass.edu The 4-nitrobenzyl group in this compound could be similarly employed as a photosensitive or chemically sensitive point in a polymer, allowing the material's properties to be altered on demand. It can also be used as a handle for post-polymerization modification by reducing the nitro group to an amine, which can then be used to attach other functional molecules.

Radiochemical Labeling Methodologies and Synthon Development for Chemical Research (e.g., C-11, F-18 labeling of related esters for studying reaction pathways or synthetic transformations)

The development of radiolabeled molecules is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). Fluorine-18 is one of the most important radioisotopes for PET due to its convenient half-life and low positron energy. nih.gov The structure of this compound is highly relevant to the synthesis of radiolabeled synthons (prosthetic groups) used in this field.

Specifically, activated esters are commonly used to attach a radiolabel like ¹⁸F to sensitive biomolecules that cannot withstand harsh reaction conditions. The general strategy involves first preparing an ¹⁸F-labeled activated ester, which is then reacted with the target molecule (e.g., a peptide or aptamer) in a simple, clean step.

While direct labeling of this compound is not the primary application, the closely related 4-nitrophenyl (PNP) esters have been shown to be excellent precursors for this purpose. Research has demonstrated that synthons like 4-nitrophenyl 4-[¹⁸F]fluorobenzoate can be prepared and used to label peptides with high efficiency. nih.gov These PNP-activated esters are remarkably stable and provide high yields in the subsequent labeling step. nih.gov For example, 4-[¹⁸F]fluorobenzylazide has been synthesized and successfully conjugated with DNA aptamers for potential use in imaging glioblastoma. mdpi.com Two 4-nitrobenzyl derivatives were successfully radiolabeled with ¹⁸F and evaluated for imaging tumor hypoxia, demonstrating the utility of the 4-nitrobenzyl core in developing PET tracers. nih.gov

The table below summarizes key findings from a comparative study on activated esters for radiofluorination, illustrating the high efficiency of nitrated aryl esters in this application.

Parameter[¹⁸F]20 (PNP ester)[¹⁸F]21 (PNP ester)
Molar Activity 170 GBq/µmol211 GBq/µmol
Radiochemical Purity >98%>98%
Stability in DMSO No hydrolysis detected over 9 hoursNo hydrolysis detected over 9 hours
Data sourced from Haskali et al. nih.gov

This research underscores the value of the activated ester concept, for which this compound is a prime structural example, in the development of advanced radiochemical tools for research.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-nitrobenzyl 4-fluorobenzoate, and what catalysts or conditions influence yield?

The synthesis of 4-nitrobenzyl esters typically involves nucleophilic displacement reactions using 4-nitrobenzyl bromide as the electrophile. For example, 4-nitrobenzyl esters can be synthesized by refluxing 4-nitrobenzyl bromide with carboxylic acids (e.g., 4-fluorobenzoic acid) in the presence of a base like potassium carbonate. Yields range from 35% to 88%, depending on steric and electronic effects of substituents . Alternative methods include using silver oxide as a catalyst for ether formation, but esterification generally provides higher efficiency for benzoate derivatives.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

1H NMR spectroscopy is critical for tracking reaction progress and confirming product formation. For instance, the disappearance of signals from 4-nitrobenzyl chloride (δ 4.6 ppm for the benzyl CH2 group) and the emergence of new signals (e.g., ester carbonyl protons) confirm successful esterification. 19F NMR is essential for detecting fluorinated intermediates and byproducts, such as 4-fluorobenzoate (δ -110 ppm) . Mass spectrometry (MS) and X-ray crystallography further validate molecular structure and purity.

Advanced: How do enzymatic defluorination pathways differ between 4-fluorobenzoate derivatives and other fluorinated aromatics?

4-Fluorobenzoate dehalogenase catalyzes direct defluorination of 4-fluorobenzoate without structural rearrangement, releasing fluoride ions and trace 4-hydroxybenzoate . In contrast, defluorinating enoyl-CoA hydratase acts on 2-fluorobenzoate via a hydrolytic mechanism involving CoA-thioester intermediates. These differences highlight the enzyme-specific selectivity for fluorinated regioisomers, necessitating tailored degradation studies for this compound.

Advanced: What are the key considerations in designing experiments to resolve contradictions in reported reaction mechanisms of nitrobenzyl esters?

Contradictions in SN1 vs. SN2 mechanisms for nitrobenzyl derivatives can be addressed by:

  • Kinetic analysis : Measuring second-order rate constants (e.g., 8.1 × 10−5 M−1 s−1 for 4-nitrobenzyl chloride) under varying reactant concentrations .
  • NMR monitoring : Detecting intermediates (e.g., tertiary amine byproducts when electrophiles are in excess) to distinguish stepwise vs. concerted pathways .
  • Isotopic labeling : Using 18O or 2H to track bond cleavage during hydrolysis.

Basic: What are the stability and storage conditions for this compound under different environmental factors?

Fluorobenzoate derivatives are sensitive to hydrolysis and photodegradation. Storage under inert atmospheres (argon or nitrogen) at room temperature minimizes decomposition . Avoid prolonged exposure to moisture or UV light, as these can cleave the ester bond or reduce nitro groups.

Advanced: How can computational modeling complement experimental data in predicting the reactivity of 4-nitrobenzyl esters in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can predict transition-state geometries and activation energies for SN2 reactions. For example, modeling the leaving group ability (e.g., bromide vs. chloride) aligns with experimental rate constants (3.3 × 10−3 M−1 s−1 for 4-nitrobenzyl bromide vs. 8.1 × 10−5 M−1 s−1 for the chloride) . Molecular dynamics simulations further reveal solvent effects on reaction pathways.

Advanced: What analytical strategies are recommended for detecting trace fluorinated catabolites in microbial degradation studies of this compound?

  • 19F NMR : Identifies fluorinated metabolites like 4-fluoro-1,2-dihydroxybenzoate (δ -120 to -130 ppm) .
  • LC-MS/MS : Quantifies low-concentration intermediates with high sensitivity.
  • Enzyme assays : Use cell extracts from Aureobacterium sp. or Burkholderia cepacia to monitor defluorination activity .

Basic: What are the documented challenges in achieving high regioselectivity during the esterification of nitrobenzyl alcohols with fluorobenzoic acids?

Steric hindrance from bulky substituents (e.g., adamantyl groups) reduces yields, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the benzyl position. Optimizing solvent polarity (e.g., DMF vs. ethanol) and reaction time improves regioselectivity .

Advanced: How does the electronic nature of substituents influence the SN2 reactivity of 4-nitrobenzyl derivatives in nucleophilic displacement reactions?

Electron-withdrawing groups (e.g., nitro) stabilize the transition state by increasing the electrophilicity of the benzylic carbon. Hammett σ values correlate with rate constants, where σ > 0 (meta/para substituents) accelerates SN2 reactions. This is validated by comparing 4-nitrobenzyl bromide (σ = 1.27) with non-activated analogs .

Advanced: What methodological approaches are used to differentiate between competing degradation pathways (aerobic vs. anaerobic) of fluorinated benzoate esters in environmental samples?

  • Aerobic pathways : Initiated by oxygen-dependent ring cleavage (e.g., Pseudomonas sp.), producing fluorinated diols .
  • Anaerobic pathways : Rely on reductive defluorination via CoA-thioester intermediates.
  • Isotope tracing : 18O2 labeling distinguishes oxygenase-mediated vs. hydrolytic mechanisms.
  • Microcosm studies : Compare degradation rates under oxic vs. anoxic conditions .

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